

# Fosmanogepix: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Fosmanogepix	
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**Fosmanogepix** is an innovative, first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections. As a prodrug, it is rapidly converted in vivo to its active moiety, manogepix, which exhibits broad-spectrum activity against a range of pathogenic yeasts and molds, including drug-resistant strains. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **fosmanogepix**, tailored for researchers, scientists, and drug development professionals.

## **Core Chemical and Physical Properties**

**Fosmanogepix** (also known as APX001) is a water-soluble N-phosphonooxymethyl prodrug of manogepix (APX001A).[1] This design enhances its pharmacokinetic profile, allowing for both intravenous and oral administration.[2]



Property	Data	Reference(s)
Chemical Structure	O = P O O O O O O O O O O O O O O O O O	[3]
IUPAC Name	[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2 -oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate	[3][4][5]
Molecular Formula	C22H21N4O6P	[3][6]
Molecular Weight	468.4 g/mol	[3][6]
CAS Number	2091769-17-2	[3]
Appearance	White to yellow solid	[7]
Solubility	Water: 0.0209 mg/mL. DMSO: 5 mg/mL (requires sonication and pH adjustment to ~4 with HCI).	[8][9]
pKa (Strongest Acidic)	0.44	[8]
pKa (Strongest Basic)	3.87	[8]

# **Mechanism of Action: Inhibition of Gwt1**

**Fosmanogepix**'s antifungal activity stems from a novel mechanism of action. Following administration, it is rapidly and completely metabolized by systemic alkaline phosphatases into its active form, manogepix.[3] Manogepix targets and inhibits the fungal enzyme Gwt1



(glycosylphosphatidylinositol-anchored wall protein transfer 1), a highly conserved inositol acyltransferase.[1][10]

Gwt1 plays a crucial role in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway within the endoplasmic reticulum.[4][6] Specifically, it catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[6] This step is essential for the maturation and subsequent trafficking of GPI-anchored mannoproteins to the fungal cell wall.[7] By inhibiting Gwt1, manogepix disrupts this pathway, leading to a cascade of detrimental effects on the fungal cell, including compromised cell wall integrity, impaired biofilm formation, and inhibited growth.[6][7] A key advantage of this mechanism is its specificity for the fungal enzyme, as manogepix does not inhibit the closest human homolog, PIGW.[6][11]



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Fosmanogepix Mechanism of Action Pathway.

# **In Vitro Activity**

Manogepix demonstrates potent in vitro activity against a broad spectrum of yeasts and molds. Susceptibility testing is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).



In Vitro Susceptibility Data for Manogepix

Fungal Species	Method	MIC/MEC₅₀ (μg/mL)	MIC/MEC90 (μg/mL)	MIC/MEC Range (μg/mL)	Reference(s
Candida albicans	CLSI	-	0.008	-	[12]
Candida auris	CLSI	0.004	0.015	0.008 - 0.015	[12][13]
Candida glabrata	CLSI	-	-	0.002 - 0.03	[14]
Aspergillus fumigatus	EUCAST	-	-	0.016 - 0.125	[15]
Aspergillus flavus	-	-	-	0.03 (WT-UL)	[9]
Fusarium solani species complex	CLSI	≤0.015 - 0.25	-	≤0.015 - 0.25	[16]
Scedosporiu m spp.	-	0.03	0.06	-	[9]
Lomentospor a prolificans	-	0.03	0.06	-	[9]
Cryptococcus neoformans	CLSI	0.5	1	-	[12]

Note: MEC (Minimum Effective Concentration) is used for molds, while MIC (Minimum Inhibitory Concentration) is used for yeasts. Data is for manogepix, the active moiety.

### **Pharmacokinetics**

**Fosmanogepix** exhibits favorable pharmacokinetic properties, including high oral bioavailability (>90%), which allows for seamless switching between intravenous and oral formulations.[2][17]

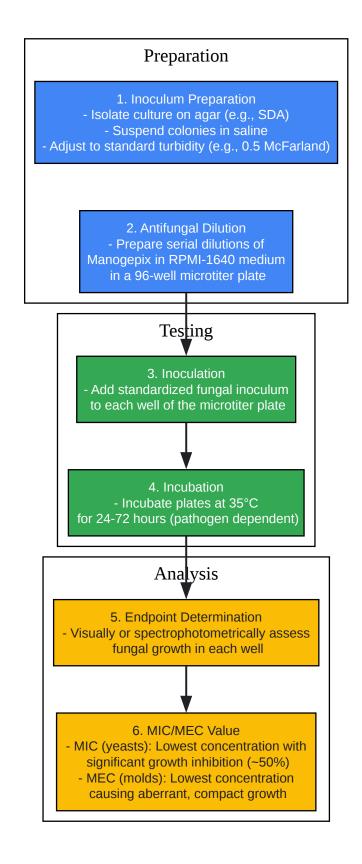


Parameter (Manogepix)	Species	Dose (Fosmanogepi x)	Value	Reference(s)
Cmax	Human	1000 mg IV (single dose)	12.0 μg/mL	
AUC	Human	1000 mg IV (single dose)	400 μg·h/mL	
Cmax	Rabbit	100 mg/kg oral	11.5 ± 1.1 μg/mL	[2]
AUC <sub>0-12</sub>	Rabbit	100 mg/kg oral	95.9 ± 14 μg·h/mL	[2]
Oral Bioavailability	Human	-	90.6% - 101.2%	

# Experimental Protocols In Vitro Susceptibility Testing (CLSI/EUCAST Broth Microdilution)

The in vitro activity of manogepix is determined using standardized broth microdilution methods as described in CLSI document M27 for yeasts and M38 for molds, or the EUCAST definitive documents.[16]





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General Workflow for In Vitro Susceptibility Testing.



#### **Key Methodological Points:**

- Medium: RPMI-1640 broth is the standard medium.[16]
- Inoculum: Fungal isolates are grown on a solid medium like Sabouraud Dextrose Agar (SDA), and a standardized suspension is prepared and diluted to a final concentration in the microtiter plate.
- Endpoint Reading: For yeasts (e.g., Candida), the Minimum Inhibitory Concentration (MIC) is
  determined as the lowest drug concentration causing a significant (typically ≥50%) reduction
  in growth compared to the drug-free control.[9] For molds (e.g., Aspergillus), the Minimum
  Effective Concentration (MEC) is read as the lowest concentration that leads to the growth of
  small, compact, abnormal hyphal forms.[16]

## In Vivo Efficacy Models

Murine models are extensively used to evaluate the in vivo efficacy of **fosmanogepix** against various invasive fungal infections.

- 1. Murine Model of Disseminated Candidiasis (e.g., C. auris)[6]
- Animal Model: Neutropenic mice (e.g., male BALB/c or CD-1).
- Immunosuppression: Typically achieved using agents like cyclophosphamide and/or cortisone acetate administered prior to infection.[11]
- Infection: Mice are infected via intravenous (lateral tail vein) injection of a standardized inoculum of the Candida species (e.g., 1 x 10<sup>7</sup> cells/mouse).[6]
- Treatment: Therapy with fosmanogepix (e.g., 104-260 mg/kg, administered intraperitoneally or orally) or a comparator drug is initiated, often 24 hours post-infection, and continued for a defined period (e.g., 7 days).[6]
- Endpoints:
  - Survival: Animals are monitored daily over a period (e.g., 21 days), and survival curves are generated.

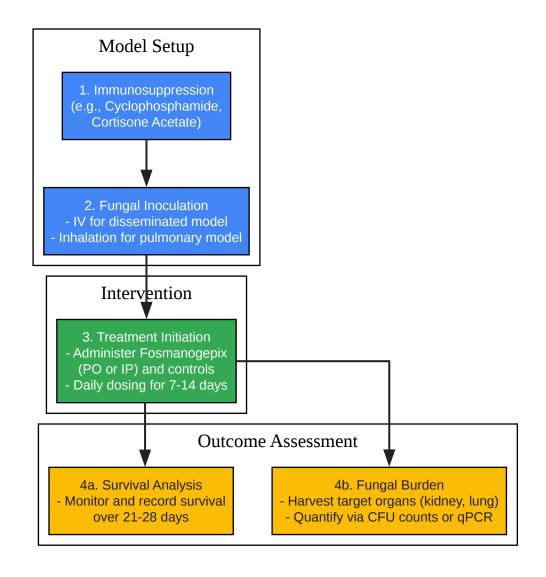
### Foundational & Exploratory





- Fungal Burden: At the end of the treatment period, organs (typically kidneys and brain) are harvested, homogenized, and serially diluted for plating to determine colony-forming units (CFU) per gram of tissue.[6] Alternatively, quantitative PCR (qPCR) can be used to quantify fungal DNA.[7]
- 2. Murine Model of Invasive Pulmonary Aspergillosis (IPA)[11]
- Animal Model: Immunosuppressed male BALB/c or CD-1 mice.[11]
- Immunosuppression: A regimen of cyclophosphamide and cortisone acetate is administered on days -2 and +3 relative to infection.[11]
- Infection: Mice are placed in an inhalation chamber and exposed to an aerosol generated from a suspension of Aspergillus fumigatus conidia.[11]
- Treatment: **Fosmanogepix** (e.g., 78 mg/kg, orally, once daily) or comparator is administered, often starting 24-48 hours post-infection. In some murine studies, 1-aminobenzotriazole (ABT), a cytochrome P450 inhibitor, is co-administered to increase the exposure of manogepix to levels comparable to those in humans.
- Endpoints:
  - Survival: Monitored daily for the duration of the study.
  - Fungal Burden: Lungs are harvested for fungal load determination via qPCR, which quantifies fungal DNA, or by CFU counting. Histopathological examination of lung tissue is also commonly performed.





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General Workflow for In Vivo Efficacy Studies.

## Conclusion

**Fosmanogepix** represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a broad spectrum of activity, including against pathogens resistant to existing drug classes. The favorable pharmacokinetic profile, with high oral bioavailability, offers flexible treatment options for patients with severe invasive fungal infections. The extensive in vitro and in vivo data accumulated to date strongly support its continued clinical development as a promising new agent in the fight against these life-threatening diseases.



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